molecular formula C8H10ClNO2 B573001 5-Chloro-3-ethoxy-2-methoxypyridine CAS No. 1221793-67-4

5-Chloro-3-ethoxy-2-methoxypyridine

Cat. No.: B573001
CAS No.: 1221793-67-4
M. Wt: 187.623
InChI Key: BLNYKLDTGCZLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-ethoxy-2-methoxypyridine: is an organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyridine, characterized by the presence of chlorine, ethoxy, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine typically involves the chlorination of 3-ethoxy-2-methoxypyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Chloro-3-ethoxy-2-methoxypyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction Reactions: Reduction of the compound can lead to the removal of the chlorine atom or the reduction of other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-3-ethoxy-2-methoxypyridine or 5-thio-3-ethoxy-2-methoxypyridine can be obtained.

    Oxidation Products: Oxidation can yield compounds with additional oxygen-containing functional groups.

    Reduction Products: Reduction can lead to dechlorinated derivatives or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 5-Chloro-3-ethoxy-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the effects of pyridine derivatives on biological systems. It may also be used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

  • 5-Chloro-2-methoxypyridine
  • 3-Ethoxy-2-methoxypyridine
  • 5-Chloro-3-ethoxypyridine

Comparison: 5-Chloro-3-ethoxy-2-methoxypyridine is unique due to the specific arrangement of its substituents The presence of both ethoxy and methoxy groups on the pyridine ring, along with the chlorine atom, imparts distinct chemical properties that differentiate it from similar compounds

Properties

IUPAC Name

5-chloro-3-ethoxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNYKLDTGCZLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682439
Record name 5-Chloro-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221793-67-4
Record name 5-Chloro-3-ethoxy-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.